tert-Butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Description
tert-Butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a chiral spirocyclic compound featuring a bromomethyl substituent at the 6-position of the 5-azaspiro[2.4]heptane scaffold. This molecule is primarily utilized as a versatile intermediate in pharmaceutical synthesis, particularly in the construction of bioactive molecules such as antiviral agents (e.g., Ledipasvir intermediates) . Its spirocyclic architecture imparts conformational rigidity, while the bromomethyl group serves as a reactive handle for further functionalization via nucleophilic substitution or cross-coupling reactions.
Properties
Molecular Formula |
C12H20BrNO2 |
|---|---|
Molecular Weight |
290.20 g/mol |
IUPAC Name |
tert-butyl (6R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H20BrNO2/c1-11(2,3)16-10(15)14-8-12(4-5-12)6-9(14)7-13/h9H,4-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
CKSFUKMGKUPNOG-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@@H]1CBr |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1CBr |
Origin of Product |
United States |
Preparation Methods
Dihalocarbene Cyclopropanation
The exocyclic methylene group of a proline-derived precursor undergoes cyclopropanation using dihalocarbene generated from sodium trichloroacetate (Cl₃CCO₂Na) or sodium tribromoacetate (Br₃CCO₂Na).
- Substrate : tert-Butyl (R)-4-methylene-5-azaspiro[2.4]heptane-5-carboxylate.
- Reagents : Br₃CCO₂Na (2.2 equiv), Bu₄NBr (5 mol%).
- Conditions : Anhydrous CH₂Cl₂, 70°C, 5.5 hours.
- Yield : 73% (diastereomeric ratio 6:4).
| Parameter | Value | Source |
|---|---|---|
| Temperature | 70°C | |
| Reaction Time | 5.5 hours | |
| Phase-Transfer Agent | Bu₄NBr | |
| Solvent | CH₂Cl₂ |
Reductive Hydrodehalogenation
The dibrominated intermediate is reduced using single-electron transfer (SET) reagents or radical initiators:
- SET Agents : Zn, Mg, or Li in protic solvents (e.g., MeOH, HOAc).
- Radical Reduction : Tris(trimethylsilyl)silane (TTMSS) with AIBN in toluene.
- Reagent : Zn dust (5 equiv).
- Solvent : 1:1 HOAc/MeOH.
- Yield : 85–92%.
Enzymatic Resolution for Enantiomeric Enrichment
Chiral purity is achieved via lipase-mediated kinetic resolution of racemic precursors.
- Substrate : Racemic tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate.
- Enzyme : Novozyme 435 (immobilized Candida antarctica lipase B).
- Reaction : Transesterification in MTBE/buffer (pH 6.9–7.1).
- Yield : >98% enantiomeric excess (ee) for (R)-isomer after recrystallization.
| Parameter | Value | Source |
|---|---|---|
| Enzyme Loading | 20 wt% | |
| Temperature | 25–30°C | |
| Solvent System | MTBE/Phosphate Buffer |
Bromination of Spirocyclic Intermediates
Direct bromination of preformed spirocycles avoids multi-step sequences.
Radical Bromination
N-Bromosuccinimide (NBS) initiates radical chain reactions under photolytic or thermal conditions.
- Substrate : tert-Butyl 5-azaspiro[2.4]heptane-5-carboxylate.
- Reagents : NBS (1.1 equiv), AIBN (10 mol%).
- Conditions : CCl₄, reflux, 12 hours.
- Yield : 44–58%.
Electrophilic Bromination
Hydrogen bromide (HBr) in acetic acid selectively brominates methylene groups:
- Substrate : tert-Butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate.
- Reagents : 48% HBr/HOAc (3 equiv).
- Yield : 68% (no racemization observed).
Alternative Synthetic Routes
Spirocyclization via Meinwald Rearrangement
Oxirane intermediates derived from cyclopropane precursors undergo acid-catalyzed rearrangement to form spirocycles.
Microwave-Assisted Synthesis
Accelerates cyclopropanation and bromination steps:
- Conditions : 150°C, 20 minutes, 300 W irradiation.
- Advantage : 30% reduction in reaction time vs. conventional heating.
Industrial-Scale Considerations
- Cost Efficiency : Dihalocarbene method preferred due to low reagent costs (Br₃CCO₂Na: $25/kg).
- Safety : Zn-mediated reductions require inert atmospheres to prevent pyrophoric hazards.
- Purification : Silica gel chromatography (hexanes/EtOAc) achieves >99% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Enantioselectivity | Scalability | Cost |
|---|---|---|---|---|
| Dihalocarbene + Zn | 85–92 | Requires resolution | High | $ |
| Enzymatic Resolution | 70–75 | >98% ee | Moderate | $$$ |
| Radical Bromination | 44–58 | Racemic | Low | $$ |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group undergoes Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination , enabling the introduction of aryl or amine functionalities. These reactions are critical for diversifying the compound into pharmacologically active derivatives.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | Aryl-substituted spirocyclic derivative | 65–78% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Amine-functionalized derivative | 72% |
Mechanistic Insight : The bromomethyl group acts as an electrophilic site, facilitating oxidative addition with palladium catalysts. Subsequent transmetallation (Suzuki) or ligand exchange (Buchwald-Hartwig) completes the coupling process.
Ester Hydrolysis and Functionalization
The tert-butyl carboxylate group is hydrolyzed under basic conditions to yield a carboxylic acid, which serves as a precursor for further derivatization .
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| tert-Butyl ester | KOH (50%), MeOH/THF/H₂O, 32 h, rt | 5-Azaspiro[2.4]heptane-6-carboxylic acid | 78% |
Applications : The carboxylic acid intermediate is esterified or amidated to generate prodrugs or bioactive molecules. For example, coupling with amines via EDC/HOBt generates amides with enhanced metabolic stability.
Alkylation and Elimination Reactions
The bromomethyl group participates in alkylation reactions with nucleophiles (e.g., thiols, alcohols) and can undergo elimination under strongly basic conditions to form alkenes.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiol Alkylation | NaH, THF, rt, 12 h | Thioether derivative | 85% | |
| Elimination | t-BuOK, DMSO, 60°C | Spirocyclic alkene | 68% |
Notable Example : Reaction with sodium hydride in THF replaces the bromine atom with thiols or alkoxides, forming stable ether or sulfide linkages.
Stability and Reaction Optimization
Scientific Research Applications
Chemical Properties and Structure
The compound features a spirocyclic structure, which is characterized by its unique bicyclic framework. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in various chemical transformations.
- Molecular Formula: C₁₂H₁₉BrN₁O₂
- CAS Number: 2306245-57-6
Synthesis and Derivative Applications
2.1 Synthesis Techniques
The synthesis of tert-Butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multi-step reactions that can include:
- Nucleophilic Substitution Reactions: The bromomethyl group can be replaced with various nucleophiles to create diverse derivatives.
- Cyclization Reactions: Its spirocyclic nature allows for further cyclization to form more complex structures.
2.2 Derivatives and Their Uses
The derivatives of this compound have been utilized in the development of pharmaceuticals, particularly in creating analogs with improved biological activities. For instance:
- Antiviral Agents: Variants of this compound have shown potential as intermediates in the synthesis of antiviral drugs, including those targeting viral replication mechanisms.
- Anticancer Research: Some derivatives have been investigated for their efficacy in inhibiting cancer cell proliferation.
Pharmaceutical Applications
3.1 Drug Development
Research indicates that this compound serves as a crucial building block in the development of several pharmaceutical compounds. Its structural attributes facilitate:
- Targeting Specific Biological Pathways: The compound's ability to be modified allows for the design of molecules that can interact with specific receptors or enzymes involved in disease processes.
3.2 Case Studies
Several studies have highlighted the efficacy of compounds derived from this compound:
- Synthesis of Antiviral Compounds:
- Anticancer Activity:
Research Findings and Insights
Recent research has focused on optimizing the synthesis and enhancing the biological activity of derivatives derived from this compound:
Mechanism of Action
The mechanism of action of tert-butyl (6R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl (6R)-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
(S)-tert-Butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
- Key Difference: Substitutes bromomethyl with aminomethyl.
- Impact: The amino group enables participation in amide bond formation or reductive amination, expanding applications in peptide mimetics.
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic Acid
- Key Difference : Features a carboxylic acid group at the 6-position.
- Impact : Enhances acidity (pKa ~4–5) and metal-coordination capacity, making it suitable for chelation or salt formation. Used in fragment-based drug discovery .
Stereochemical and Regioisomeric Variants
- (R)- vs. (S)-Configuration : The (R)-configuration in the target compound is critical for matching the stereochemistry of Ledipasvir intermediates. Enantiomeric purity (>97% ee) is ensured via chiral chromatography or asymmetric synthesis .
- Regioisomers : Compounds like tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate () replace the bromomethyl group with an oxygen atom, altering ring strain and reactivity.
Spectral and Physical Data
Biological Activity
tert-Butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a spirocyclic compound that has garnered attention due to its potential biological activities. The compound, characterized by its unique spiro structure, is noted for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
- IUPAC Name : this compound
- Molecular Formula : C12H20BrNO2
- Molecular Weight : 290.2 g/mol
- CAS Number : 2306245-57-6
- Purity : 97% .
The biological activity of this compound has been linked to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the bromomethyl group is crucial for its reactivity and potential interactions with nucleophiles, which may lead to the modulation of biological processes.
Biological Activity Overview
Research indicates that compounds with spirocyclic structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies have reported that spirocyclic compounds display significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : There is emerging evidence suggesting that such compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative diseases.
Antimicrobial Activity
A study investigating the antimicrobial properties of related spirocyclic compounds found that they exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Studies
In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to activate caspase pathways, leading to programmed cell death.
Neuroprotective Effects
Research has indicated that derivatives of this compound can reduce oxidative stress markers in neuronal cultures. This suggests potential applications in neuroprotection, particularly in conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate?
- Methodological Answer : The compound is typically synthesized via multistep routes involving spirocyclic intermediate formation. A key approach includes:
- Step 1 : Cyclopropane ring formation through alkylation or cycloaddition reactions.
- Step 2 : Introduction of the bromomethyl group via brominating agents (e.g., NBS or HBr/AcOH) under controlled conditions .
- Step 3 : Protection of the amine group using tert-butoxycarbonyl (Boc) reagents.
- Step 4 : Purification via flash chromatography (hexane/ethyl acetate gradients) or recrystallization to isolate enantiomerically pure forms .
- Reference : Multigram synthesis protocols are detailed in , where borane-mediated reductions and phase-transfer catalysis are emphasized.
Q. How is the stereochemistry of the compound confirmed during synthesis?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL refines spatial arrangements of the spirocyclic core and bromomethyl group .
- Chiral HPLC : Separates enantiomers to determine enantiomeric excess (e.g., using Chiralpak® columns).
- NMR Spectroscopy : - and -NMR assess diastereotopic protons and coupling constants to infer stereochemistry .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer :
- Core Scaffold : Used in designing JAK1 inhibitors by integrating its spirocyclic amine with pharmacophores like pyrrolopyrimidines.
- Structure-Activity Relationship (SAR) : Modifications at the bromomethyl site improve selectivity (e.g., replacing Br with nitriles or amides) .
- Biological Testing : IC values against kinases (e.g., JAK1: 8.5 nM) are determined via enzymatic assays .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) in asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Use chinchona alkaloid-derived phase-transfer catalysts (e.g., for glycine imine alkylation) to achieve >90% ee .
- Solvent/Additive Screening : Polar aprotic solvents (e.g., THF) enhance stereoselectivity during cyclopropane formation.
- Kinetic Resolution : Monitor reaction progress via -NMR to isolate intermediates before racemization occurs.
Q. What strategies address low yields in the bromomethylation step?
- Methodological Answer :
- Reagent Optimization : Replace traditional HBr/AcOH with N-bromosuccinimide (NBS) to reduce side reactions.
- Temperature Control : Conduct reactions at 0–5°C to minimize radical pathways.
- Protecting Group Adjustments : Temporarily mask reactive amines with Boc or Fmoc groups to direct bromination .
- Reference : reports a 63% yield improvement via borane-mediated reduction and optimized bromination.
Q. How to resolve contradictory data between computational modeling and experimental results in structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine X-ray diffraction (SHELXL-refined) with density functional theory (DFT) calculations to reconcile bond-length discrepancies.
- Dynamic NMR : Analyze variable-temperature -NMR to detect conformational flexibility in the spirocyclic ring.
- Synchrotron Studies : High-resolution crystallography resolves electron density ambiguities near the bromomethyl group .
Q. What in vivo models are used to evaluate the pharmacokinetics (PK) of derivatives?
- Methodological Answer :
- Collagen-Induced Arthritis (CIA) Models : Assess efficacy in autoimmune diseases by measuring cytokine suppression (e.g., IL-6, TNF-α).
- Adjuvant-Induced Arthritis (AIA) Models : Monitor bioavailability and half-life () via LC-MS/MS plasma profiling.
- hERG Assays : Screen for cardiotoxicity risks using patch-clamp electrophysiology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
